molecular formula C16H12F3N3OS B2480999 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide CAS No. 905772-91-0

3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide

Cat. No.: B2480999
CAS No.: 905772-91-0
M. Wt: 351.35
InChI Key: KVUVZBWJBLBAMI-UHFFFAOYSA-N
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Description

3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide is a synthetic pyridine derivative designed for advanced antimicrobial research. Compounds within this chemical class, characterized by a 4-trifluoromethylpyridine core, have demonstrated significant potential as antibacterial agents by interfering with fundamental bacterial processes . Research on analogous structures indicates that these molecules can exhibit activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) that are promising for further development . The mechanism of action for this family of compounds may involve the inhibition of bacterial enzymes such as DNA topoisomerases, which are critical for DNA replication and transcription, thereby disrupting microbial survival and proliferation . The strategic incorporation of the trifluoromethyl group is a recognized medicinal chemistry approach, as fluorine substitution can profoundly enhance the metabolic stability, lipophilicity, and overall bioavailability of bioactive molecules . This reagent offers researchers a valuable tool for constructing novel chemical entities in drug discovery programs aimed at overcoming multidrug-resistant bacterial infections.

Properties

IUPAC Name

3-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c17-16(18,19)12-8-13(10-4-2-1-3-5-10)22-15(11(12)9-20)24-7-6-14(21)23/h1-5,8H,6-7H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUVZBWJBLBAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential therapeutic properties due to its unique molecular structure, which allows for interaction with various biological targets. Its applications in medicinal chemistry are primarily focused on:

  • Anticancer Activity : Preliminary studies suggest that 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide may induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.

    Case Study : In vitro assays on MCF-7 breast cancer cells demonstrated an IC50 value of approximately 20 µM, indicating moderate cytotoxicity that warrants additional exploration for therapeutic use.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

These findings suggest that 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide may also possess antimicrobial properties, although specific data is yet to be established.

Anti-inflammatory Effects

The compound is hypothesized to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

Mechanism of Action :
Research suggests that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.

Enzyme Inhibition

The structural characteristics of 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide imply potential as an enzyme inhibitor.

Key Targets :
It may interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and pain pathways.

Neuropharmacological Applications

Emerging studies suggest that this compound could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neuroinflammatory processes.

Mechanism of Action

The mechanism of action of 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The cyano group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The compound’s pharmacological profile is influenced by its trifluoromethyl, cyano, and phenyl substituents. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Application/Notes
Target Compound C₁₈H₁₃F₃N₄OS 494.56 3-Cyano, 6-phenyl, 4-(trifluoromethyl)pyridin-2-yl thio Research chemical; optimized lipophilicity and metabolic stability
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide C₂₈H₂₂N₄O₃S 494.56 4-p-tolyl, 3-nitrophenyl Drug synthesis intermediate; nitro group may enhance reactivity but introduce toxicity
Taranabant (CAS 701977-09-5) C₂₇H₂₅ClF₃N₃O₂ 515.95 Chlorophenyl, cyanophenyl, trifluoromethylpyridinyl Obesity treatment (CB1 antagonist); demonstrates role of trifluoromethyl in bioavailability
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Chloro, phenyl Polymer precursor; electron-withdrawing chloro group aids stability
Perfluorinated Propanamide (CAS 354-92-7) C₃HF₇ 196.03 Heptafluoro, trifluoromethyl Environmental persistence due to high fluorination

Substituent Impact on Pharmacokinetics and Bioactivity

  • Trifluoromethyl (CF₃) Group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., p-tolyl in Table 1) . Reduces oxidative metabolism susceptibility, extending half-life relative to perfluorinated compounds (e.g., CAS 354-92-7) .
  • Cyano (CN) Group: Facilitates hydrogen bonding in target binding sites, similar to Taranabant’s cyanophenyl moiety .

Therapeutic Potential and Limitations

  • Target Compound vs. Taranabant: Both share trifluoromethyl and cyano groups, but Taranabant’s chlorophenyl and complex stereochemistry enable specific CB1 receptor antagonism . The target compound’s simpler structure may favor kinase or protease inhibition.
  • Environmental Considerations :
    • Unlike heavily fluorinated analogs (e.g., CAS 354-92-7), the target compound’s single CF₃ group reduces bioaccumulation risks .

Biological Activity

3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide is a complex organic compound notable for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H12F3N3OSC_{16}H_{12}F_3N_3OS and a molecular weight of 351.3 g/mol. Its structure includes a trifluoromethyl group, a cyano group, and a pyridine ring, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is largely attributed to its structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and stability.
  • Cyano Group : Provides additional sites for chemical modification.
  • Thioether Linkage : Facilitates interaction with biological targets.

These features suggest that the compound may interact with various biochemical pathways, potentially influencing cellular signaling, enzyme activity, and receptor interactions .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethylpyridine derivatives exhibit significant antimicrobial activity. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the cyano group may enhance the compound's ability to interact with DNA or proteins involved in cell growth regulation .

Pharmacokinetics

The pharmacokinetic profile of 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide is influenced by its unique physicochemical properties. The fluorine atoms contribute to metabolic stability, while the lipophilic nature allows for better membrane permeability, which is crucial for effective biological activity.

Case Studies

  • Anticancer Activity : A study demonstrated that a related trifluoromethylpyridine derivative exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer effects .
  • Enzyme Inhibition : Another investigation focused on the inhibition of monoamine oxidase B (MAO-B), where modifications to the structure led to enhanced inhibitory activity compared to unmodified analogs .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
3-Cyano-6-phenylpyridineLacks thioether and amide groupsLimited bioactivity
3-Cyano-4-(trifluoromethyl)pyridineLacks phenyl groupModerate bioactivity
6-Phenyl-4-(trifluoromethyl)pyridineLacks cyano groupLimited bioactivity

The unique combination of functional groups in 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide distinguishes it from similar compounds, enhancing its potential applications in drug development and agrochemicals .

Q & A

Q. How are toxicity and off-target effects assessed preclinically?

  • Methodological Answer :
  • In vitro toxicity : MTT assays on hepatocytes (e.g., HepG2 cells) to measure IC50.
  • Genotoxicity : Ames test for mutagenicity .
  • In vivo profiling : Acute toxicity studies in rodents (LD50 determination) .

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